molecular formula C9H18Cl2N2 B13558715 N-methyl-N-(prop-2-yn-1-yl)piperidin-4-aminedihydrochloride

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-aminedihydrochloride

Cat. No.: B13558715
M. Wt: 225.16 g/mol
InChI Key: XUUAVPRXGLERGD-UHFFFAOYSA-N
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Description

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H16N2.2ClH. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride typically involves the reaction of N-methylpiperidin-4-amine with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an appropriate solvent like acetonitrile. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process is often more rigorous to ensure the high purity required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where the propargyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce different amine derivatives.

Scientific Research Applications

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(prop-2-yn-1-yl)aniline
  • N-methyl-N-(prop-2-yn-1-yl)benzylamine

Uniqueness

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride is unique due to its specific structure, which includes a piperidine ring and a propargyl group. This structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C9H18Cl2N2

Molecular Weight

225.16 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C9H16N2.2ClH/c1-3-8-11(2)9-4-6-10-7-5-9;;/h1,9-10H,4-8H2,2H3;2*1H

InChI Key

XUUAVPRXGLERGD-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1CCNCC1.Cl.Cl

Origin of Product

United States

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